Glutaric anhydride

Overview

Description

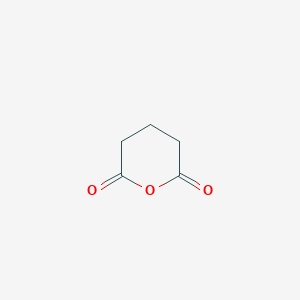

Glutaric anhydride (C₅H₆O₃) is a cyclic anhydride derived from glutaric acid, a five-carbon dicarboxylic acid. Its structure consists of a six-membered ring formed by the elimination of one water molecule from two carboxylic acid groups (Figure 1). This compound is highly reactive due to the electrophilic nature of its carbonyl groups, enabling nucleophilic attack at either carbonyl carbon. Applications span organic synthesis (e.g., acylating agents) , polymer chemistry (e.g., epoxy resins) , and biomolecule modification (e.g., protein lysine residues) . Its reactivity and stability are influenced by ring strain, steric effects, and electronic factors, distinguishing it from shorter or longer-chain analogues.

Preparation Methods

High-Temperature Dehydration

The classical approach to glutaric anhydride synthesis involves the thermal dehydration of glutaric acid (C₅H₈O₄) at elevated temperatures. This method, while straightforward, requires precise temperature control to optimize yield and minimize side reactions such as decarboxylation or polymerization.

Reaction Mechanism and Conditions

Glutaric acid undergoes intramolecular cyclodehydration upon heating, releasing water to form the five-membered anhydride ring. The reaction is represented stoichiometrically as:

Key parameters include:

-

Temperature range : 250–280°C

-

Atmosphere : Inert gas (e.g., nitrogen) to prevent oxidation

-

Reaction time : 3–6 hours

Industrial-Scale Optimization

In large-scale production, reactors are equipped with efficient water-removal systems (e.g., vacuum distillation or molecular sieves) to shift the equilibrium toward anhydride formation. A study demonstrated that maintaining temperatures above 260°C for 4 hours achieves yields of 80–85%, with purity exceeding 90% after recrystallization .

Table 1: High-Temperature Dehydration Performance

| Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|

| 250 | 6 | 75 | 88 |

| 260 | 4 | 85 | 92 |

| 280 | 3 | 80 | 90 |

Catalyzed Dehydration with Sulfonic Acids

To mitigate the energy-intensive nature of high-temperature methods, sulfonic acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) have been introduced. These catalysts lower the activation energy, enabling reactions at reduced temperatures (150–200°C) while maintaining high yields .

Catalytic Mechanism

Sulfonic acids protonate the carbonyl oxygen of glutaric acid, facilitating nucleophilic attack by the adjacent carboxylic group. This proton-transfer mechanism accelerates cyclization, as shown below:

\text{RSO₃H} + \text{HOOC(CH₂)₃COOH} \rightarrow \text{RSO₃^-} + \text{HOOC(CH₂)₃C(OH)₂^+} \rightarrow \text{C₅H₆O₃} + \text{H₂O}

Operational Advantages

-

Reduced energy consumption : Reactions proceed at 150–200°C, lowering thermal degradation risks.

-

Faster kinetics : Completion in 3–6 hours vs. 6–8 hours for non-catalyzed methods.

-

Higher yields : Up to 97% yield with sulfuric acid catalysts .

Table 2: Catalyzed Dehydration Performance

| Catalyst | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| Sulfuric acid | 180 | 6 | 97 |

| p-Toluenesulfonic acid | 200 | 4 | 92 |

| Benzenesulfonic acid | 150 | 5 | 89 |

Azeotropic Solvent-Assisted Dehydration

The most advanced methodology employs azeotropic solvents (e.g., toluene, xylene) to continuously remove water via reflux, further enhancing reaction efficiency. This approach combines catalytic dehydration with solvent-driven equilibrium shifting.

Reaction Design

-

Solvent selection : Toluene or xylene forms a low-boiling azeotrope with water (e.g., toluene-water azeotrope boils at 85°C).

-

Catalyst integration : Sulfonic acids (0.2–0.4 wt%) accelerate dehydration.

-

Process flow : Water is removed via Dean-Stark trap, driving the reaction to completion.

Performance Metrics

-

Temperature reduction : Reactions occur at 120–160°C.

-

Solvent recovery : >95% solvent reuse after distillation.

Table 3: Azeotropic Method Optimization

| Solvent | Catalyst | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|

| Toluene | Sulfuric acid | 120 | 18 | 97 |

| Xylene | Sulfuric acid | 160 | 3 | 99 |

| Benzene | p-Toluenesulfonic acid | 150 | 4 | 94 |

Comparative Analysis of Methods

Energy Efficiency

-

High-temperature : 250–280°C (high energy input).

-

Catalyzed : 150–200°C (40% energy savings).

-

Azeotropic : 120–160°C (60% energy savings).

Environmental Impact

-

Solvent-free (high-temperature) : No solvent waste but higher CO₂ emissions.

-

Catalyzed : Minimal catalyst usage (0.3–0.5 wt%), low toxicity.

-

Azeotropic : Solvent recovery reduces hazardous waste.

Industrial Scalability

-

Batch reactors : Suitable for all methods.

-

Continuous flow : Azeotropic method compatible with inline water separation.

Scientific Research Applications

Chemical Reactions and Polymerization

Esterification and Polymer Modification

Glutaric anhydride is frequently employed in the modification of polymers. For instance, a study by Wang et al. (2017) explored the esterification mechanism of bagasse modified with this compound, revealing that varying the dosage of this compound significantly impacts the esterification process and the resultant material properties .

Epoxy Resins

In high-performance materials, this compound serves as a hardener in epoxy-based composites. Research indicates that it enhances the thermal stability and mechanical properties of these resins. Giebler et al. (2020) compared this compound with other hardeners, demonstrating its effectiveness in producing epoxy-anhydride vitrimers with high glass transition temperatures and efficient stress relaxation capabilities .

Bioconjugation and Drug Delivery Systems

This compound is also pivotal in bioconjugation processes, where it facilitates the attachment of biomolecules for drug delivery applications. Spanedda et al. (2021) reviewed its role in creating smart delivery systems for biologically active compounds, highlighting its potential to improve therapeutic efficacy through targeted delivery mechanisms .

Hydrogel Formation

The hydrolysis of this compound has been utilized to control gel properties in various formulations. A study demonstrated that gels formed from this compound exhibited self-supporting characteristics under specific pH conditions, indicating its usefulness in developing hydrogels for biomedical applications . The formation rates and characteristics of these gels depend significantly on the specific anhydrides used.

Energy Storage Applications

Recent advancements have introduced this compound as a key additive in sodium-ion battery electrolytes. A 2024 study highlighted its role in enhancing the cycle performance of sodium-ion batteries by forming a stable solid electrolyte interface (SEI) on the anode, which is crucial for improving battery longevity and efficiency .

Material Science and Biomaterials

This compound-modified materials have shown promise in biomedical applications, particularly in drug delivery systems. For example, superabsorbent materials modified with this compound have been studied for their structure and properties, indicating potential uses in controlled release systems for pharmaceuticals .

Data Tables

Case Studies

-

Modification of Cellulose

A study by Fahim et al. (2023) investigated the modification of cellulose using this compound through a solvent-free process, analyzing its impact on thermal behavior and surface properties. The results indicated significant improvements in thermal stability, making it suitable for various applications including packaging and biomedical materials . -

Hydrodynamically Balanced Systems for Drug Delivery

Research on hydrodynamically balanced systems (HBSs) incorporating this compound demonstrated enhanced drug release profiles for theophylline capsules. The study indicated that these systems provided sustained release over extended periods, improving oral bioavailability significantly .

Mechanism of Action

The reactivity of glutaric anhydride is primarily driven by its electrophilic carbonyl groups. These groups readily accept electron pairs from nucleophiles, facilitating various chemical reactions. In biological systems, its cyclic structure can enhance molecular interactions, potentially improving the efficacy of drugs developed using this compound .

Comparison with Similar Compounds

Structural and Reactivity Differences

Key Analogues : Succinic (C₄), Maleic (C₄ with C=C), Adipic (C₆), and Phthalic (aromatic) anhydrides.

| Property | Glutaric Anhydride | Succinic Anhydride | Maleic Anhydride | Adipic Anhydride |

|---|---|---|---|---|

| Carbon Chain Length | 5 (C₅) | 4 (C₄) | 4 (C₄, conjugated C=C) | 6 (C₆) |

| Ring Size | 6-membered | 5-membered | 5-membered | 7-membered |

| Ring Strain | Moderate | Higher | Highest (due to C=C) | Lower |

| Reactivity | Moderate electrophilicity | High electrophilicity | Very high (C=C enhances) | Low |

- Ring-Opening Reactions : this compound reacts with nucleophiles (amines, hydroxyls) to form stable amides or esters. Its six-membered ring exhibits lower strain than succinic or maleic anhydrides, leading to slower but more controlled reactions . Maleic anhydride’s conjugated double bond increases electrophilicity, favoring rapid ring-opening but forming less stable intermediates (e.g., thioesters) .

- Esterification Efficiency: In lignocellulosic material (e.g., bagasse), this compound modifies lignin preferentially over hemicellulose and cellulose. At 50 mmol/g dosage, substitution reaches 51.68% in lignin, compared to 27.69% in cellulose . Succinic anhydride, with a smaller ring, may exhibit faster initial reactivity but lower selectivity.

Electrochemical Performance

- Battery Additives : this compound (2 wt%) in sodium-ion electrolytes extends cycle life by stabilizing the solid-electrolyte interphase (SEI). This effect is unique among anhydrides tested .

Catalytic Cross-Coupling

- Nickel-Catalyzed Reactions : this compound undergoes decarbonylative alkylation with alkyl bromides under mild conditions. Compared to succinic anhydride, its longer chain allows broader substrate scope, including functionalized alkyl bromides .

Tables for Comparative Data

Table 1: Esterification Efficiency in Bagasse Components

| Component | PS (%) at 50 mmol/g this compound | Reactivity Order |

|---|---|---|

| Lignin | 51.68 | Lignin > Hemicellulose > Cellulose |

| Hemicellulose | 29.97 | |

| Cellulose | 27.69 |

Table 2: Thermal Properties of Epoxy Resins

| Anhydride | Tg (°C) | Mechanical Property |

|---|---|---|

| Glutaric | 85–120 | Rigid, high toughness |

| Succinic | 60–90 | Flexible |

| Adipic | 70–100 | Tunable flexibility |

Biological Activity

Glutaric anhydride, a cyclic anhydride derived from glutaric acid, has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its applications in bioconjugation, polymer modification, and potential therapeutic uses.

This compound is characterized by its ability to undergo nucleophilic attack due to the electrophilic nature of the carbonyl groups. This property makes it a suitable candidate for various chemical modifications, including esterification and bioconjugation. The mechanism typically involves the formation of a covalent bond with nucleophiles such as amino acids or hydroxyl groups present in biomolecules, which can lead to significant changes in their biological activity.

Applications in Bioconjugation

One of the prominent uses of this compound is in the field of bioconjugation , where it serves as a linker to attach biologically active compounds to carrier molecules. For instance, this compound has been utilized to enhance drug delivery systems by modifying dendrimers, allowing for targeted therapy in cancer treatment. A study demonstrated that dendrimers modified with this compound exhibited improved stability and efficacy in delivering peptides into cancer cells, overcoming biological barriers effectively .

Polymer Modification

This compound is also employed in modifying polymers to enhance their properties. Research has shown that when used to modify cellulose and lignin, this compound significantly improves thermal stability and mechanical properties. For example, the esterification of cellulose with this compound was confirmed through NMR spectroscopy, indicating successful modification that enhances its application in biodegradable materials .

Table 1: Effects of this compound on Polymer Properties

| Polymer Type | Modification Method | Property Enhanced | Reference |

|---|---|---|---|

| Cellulose | Esterification | Thermal Stability | |

| Lignin | Esterification | Mechanical Strength | |

| Copolymers | Functionalization | Shape Memory |

Case Studies

- Nanomedicine Development : A study focused on developing a nanomedicine platform utilized this compound as a linker for anticancer peptides. The resulting nanoclusters demonstrated low systemic toxicity while effectively inhibiting tumor growth both in vitro and in vivo .

- Modification of Bagasse : Research involving the esterification of bagasse with this compound confirmed improvements in its reactive sites and molecular weight distribution, indicating enhanced biodegradability and potential for use in sustainable materials .

- Synthesis of Estradiol Derivatives : In another study, estradiol derivatives were synthesized using this compound as a coupling agent. These derivatives showed promising biological activity, suggesting potential therapeutic applications .

Research Findings

Recent studies have highlighted several key findings related to the biological activity of this compound:

- Enhanced Drug Delivery : this compound-modified carriers have shown improved delivery efficiency for therapeutic agents targeting cancer cells.

- Biodegradability : Polymers modified with this compound exhibit enhanced biodegradability, making them suitable for environmentally friendly applications.

- Antitumor Activity : Compounds synthesized using this compound have demonstrated significant antitumor activity in various cancer cell lines .

Chemical Reactions Analysis

Hydrolysis to Glutaric Acid

Glutaric anhydride undergoes rapid hydrolysis in aqueous environments to form glutaric acid (C₅H₈O₄). This reaction is moisture-sensitive and proceeds via nucleophilic attack by water at the electrophilic carbonyl carbons:

Key Data:

-

Hydrolysis occurs readily at room temperature in polar solvents (e.g., water, ethanol) .

-

The reaction is accelerated by acidic or basic conditions, with pyridine often used to neutralize generated protons .

Castagnoli–Cushman Reaction (CCR)

This compound participates in the CCR, a multicomponent reaction with imines to yield lactams or piperidones. The reaction involves iminolysis of the anhydride followed by cyclization .

Esterification and Amidation

This compound reacts with alcohols or amines to form esters or amides, respectively. These reactions are pivotal in polymer and pharmaceutical synthesis.

General Reactions:

-

Esterification:

-

Amidation:

Applications:

-

Used to synthesize corrosion inhibitors and surfactants via ester derivatives .

-

Cyanated succinic anhydrides derived from this compound yield enantiomerically pure lactams upon hydrogenation .

Polymerization Reactions

This compound copolymerizes with (meth)acrylic esters to form thermoplastic polymers. These reactions typically occur at elevated temperatures (150–400°C) and involve secondary amines as catalysts .

Example Copolymer Synthesis:

Properties of Resulting Polymers:

-

Soluble in common organic solvents (e.g., chloroform, THF).

-

Low acid content, making them suitable for blending with other polymers .

Oxidation and Peroxidation

This compound can be oxidized to form peroxides, which have applications in materials science.

Peroxidation Reaction:

Conditions:

Ring-Opening with Nucleophiles

The anhydride ring opens upon treatment with nucleophiles such as amines or thiols, forming dicarboxylic acid derivatives.

Example with Amines:

Key Insight:

Mechanistic Studies via DFT Calculations

Density functional theory (DFT) studies confirm that the acidic ring-opening of this compound derivatives proceeds via an Sₙ2 mechanism, with activation free energies around 11.97 kcal/mol .

Transition State Analysis:

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized to control the degree of substitution (DS) in glutaric anhydride-mediated esterification?

- Methodology : Key parameters include this compound concentration (4% w/w), pH (8–8.5), reaction temperature (30°C), and substrate concentration (7.5% carrageenan). These conditions maximize DS while minimizing side reactions, as validated by IR and thermogravimetric analysis . Kinetic studies using model reactions (e.g., butylamine and this compound) can further refine stoichiometric ratios and reaction times .

Q. What is the mechanistic basis for this compound's reactivity in nucleophilic ring-opening reactions?

- Methodology : The six-membered cyclic structure undergoes strain-driven ring-opening when attacked by nucleophiles (e.g., amines, hydroxyl groups). This forms stable amide or ester linkages, releasing a carboxylic acid. Reactivity is monitored via NMR (e.g., δ = 2.26 ppm for α-hydrogens in ring-opened products) . Computational studies (DFT) can model transition states to predict regioselectivity .

Q. How can this compound be synthesized with high purity, and what analytical methods validate its quality?

- Methodology : Quantitative synthesis involves reacting glutaric acid with dehydrating agents (e.g., DCC) in benzene/ether, yielding >95% purity after filtration and solvent evaporation . HPLC using a C18 column (methanol/0.1% phosphoric acid mobile phase) detects impurities like succinic acid and adipic acid at 210 nm .

Q. What role does this compound play in polymer functionalization, and how is substitution efficiency quantified?

- Methodology : It introduces carboxylate groups into polymers (e.g., polyethylenimine) for pH-responsive behavior. Substitution efficiency (%CL) is calculated via integration of NMR signals (e.g., aromatic cross-linking vs. aliphatic modifications) or titration of liberated carboxylic acids .

Advanced Research Questions

Q. How do structural differences between this compound and linear anhydrides (e.g., n-heptanoic anhydride) influence reactivity in polymer modifications?

- Methodology : this compound's cyclic structure exhibits higher reactivity due to ring strain release during substitution. Comparative studies under identical conditions (e.g., 30°C, pH 8) show this compound achieves 2–3× higher substitution than linear analogs. Reactivity trends are modeled using Arrhenius kinetics and Hammett parameters .

Q. What strategies mitigate variability in substitution levels when using this compound in heterogeneously cross-linked gels?

- Methodology : Pre-functionalization of gel precursors (e.g., κ-carrageenan) with this compound prior to cross-linking reduces steric hindrance. Adjusting cross-linking density (e.g., via terephthaldicarboxaldehyde concentration) and monitoring via FTIR (1734 cm⁻¹ ester carbonyl peak) improves reproducibility .

Q. How can this compound be integrated into multi-step syntheses (e.g., Friedel-Crafts reactions) without intermediate purification?

- Methodology : In situ generation of this compound from glutaric acid during Friedel-Crafts acylation (using AlCl₃ as a catalyst) streamlines protocols. Optimal conditions (1:2:2 molar ratio of anhydride:benzene:AlCl₃, 3h at 25°C) achieve 60% yield in cyclodehydration steps, validated by MS and NMR .

Q. What advanced techniques characterize this compound's thermal stability and decomposition pathways?

- Methodology : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at 160°C, with mass loss correlating to CO₂ release. Coupling TGA with FTIR gas-phase analysis identifies intermediates like maleic anhydride . Combustion calorimetry (e.g., Yan and Pilcher’s method) quantifies enthalpy changes (ΔH = -2,890 kJ/mol) .

Q. How does this compound functionalization enhance BODIPY fluorophores for bioconjugation?

- Methodology : Reaction with BODIPY's meta-position introduces carboxylic acid termini without altering photophysical properties (λabs/λem unchanged). Subsequent peptide coupling (EDC/NHS chemistry) enables applications in live-cell imaging, validated via fluorescence correlation spectroscopy .

Q. What computational tools predict this compound's regioselectivity in complex reaction environments?

Properties

IUPAC Name |

oxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANNPISTIUFMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044362 | |

| Record name | Glutaric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white flakes or crystals; [Alfa Aesar MSDS] | |

| Record name | Glutaric anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20962 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

108-55-4 | |

| Record name | Glutaric anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutaric anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLUTARIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran-2,6(3H)-dione, dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glutaric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutaric anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTARIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63OFI15S80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.